![molecular formula C14H15Cl2N3OS B5787162 N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Wirkmechanismus
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves the inhibition of a specific enzyme called protein kinase C (PKC). PKC is a family of serine/threonine kinases that plays a crucial role in various biological processes, including cellular signaling, proliferation, differentiation, and apoptosis. The inhibition of PKC by this compound leads to the disruption of cellular signaling pathways, which ultimately results in the inhibition of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and has good stability, which makes it suitable for long-term experiments. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its effects on other cellular signaling pathways and its potential interactions with other enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different experimental conditions.
In conclusion, this compound is a potent inhibitor of PKC that has various scientific research applications. Its mechanism of action involves the inhibition of PKC, which leads to the disruption of cellular signaling pathways and the inhibition of various biological processes. It has several advantages for lab experiments, including its potency, selectivity, ease of synthesis, and stability. However, its use can be limited by its toxicity at high concentrations. There are several future directions for the study of this compound, including its potential as a therapeutic agent for various diseases and its effects on other cellular signaling pathways.
Synthesemethoden
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves the reaction of 2,4-dichlorobenzylamine with thiosemicarbazide in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then reacted with 3-methylbutanoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has been extensively studied for its various scientific applications. It has been shown to be a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. This enzyme is involved in the regulation of cellular signaling pathways, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-8(2)5-12(20)17-14-19-18-13(21-14)6-9-3-4-10(15)7-11(9)16/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDDMFSJDMVSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)
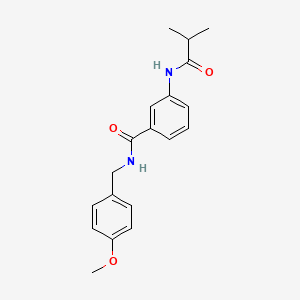
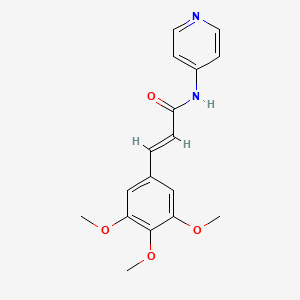
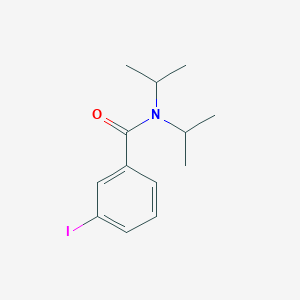
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)
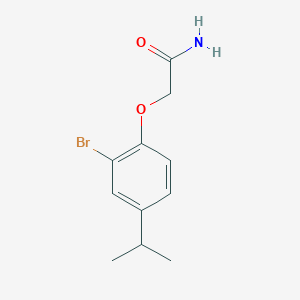
![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)
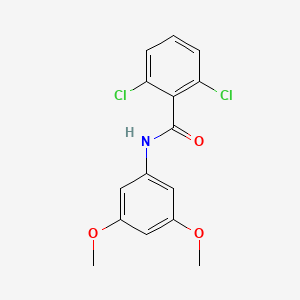
![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)


